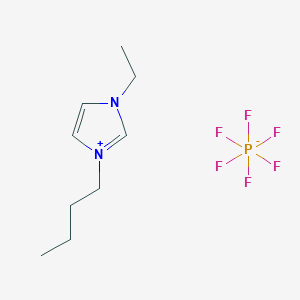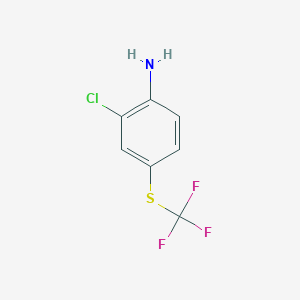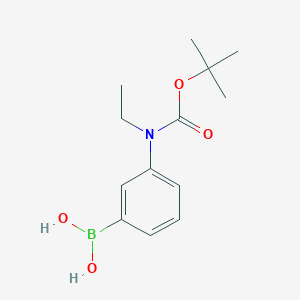
thulium(3+);trinitrate;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a salt of thulium and nitric acid, forming dark-green crystals that are highly soluble in water . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.
Mécanisme D'action
Thulium(III) nitrate hexahydrate, also known as Thulium nitrate hexahydrate or Nitric acid, thulium(3+) salt, hexahydrate, is an inorganic compound with the chemical formula Tm(NO3)3·6H2O . This compound has a variety of applications and interacts with its environment in unique ways.
Target of Action
Thulium(III) nitrate hexahydrate primarily targets the synthesis of thulium oxide (Tm2O3) nanorods . These nanorods are used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .
Mode of Action
The compound forms dark-green hygroscopic crystals . It readily dissolves in water, forming crystalline hydrates . The compound and its crystalline hydrate decompose on moderate heating . Hydrated thulium nitrate thermally decomposes to form TmONO3 and decomposes to thulium oxide upon further heating .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of thulium oxide (tm2o3) nanorods . These nanorods are used in enzyme-based biosensor analysis .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The primary result of Thulium(III) nitrate hexahydrate’s action is the formation of thulium oxide (Tm2O3) nanorods . These nanorods can be used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .
Action Environment
The action of Thulium(III) nitrate hexahydrate is influenced by environmental factors such as temperature and pH. The compound and its crystalline hydrate decompose on moderate heating . Therefore, temperature control is crucial for the stability and efficacy of this compound. Additionally, the compound is soluble in water , suggesting that it could be affected by the pH of the solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thulium(III) nitrate hexahydrate can be synthesized through the reaction of thulium metal with nitric acid. The reaction is as follows :
[ \text{Tm} + 6 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{NO}_2 + 3 \text{H}_2\text{O} ]
Another method involves the reaction of thulium hydroxide with nitric acid :
[ \text{Tm(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of thulium(III) nitrate hexahydrate typically involves the controlled reaction of thulium oxide or thulium hydroxide with nitric acid, followed by crystallization to obtain the hexahydrate form. The process requires careful control of temperature and concentration to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Thulium(III) nitrate hexahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon moderate heating, the compound decomposes to form thulium oxynitrate (TmONO₃) and further heating leads to the formation of thulium oxide (Tm₂O₃).
Hydrolysis: In aqueous solutions, thulium(III) nitrate hexahydrate can hydrolyze, especially in the presence of bases, leading to the formation of thulium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Thulium(III) nitrate hexahydrate can act as an oxidizing agent in various chemical reactions.
Reducing Agents: It can be reduced by strong reducing agents to form lower oxidation states of thulium.
Major Products Formed
Thulium Oxide (Tm₂O₃): Formed through thermal decomposition.
Thulium Hydroxide (Tm(OH)₃): Formed through hydrolysis in basic conditions.
Applications De Recherche Scientifique
Thulium(III) nitrate hexahydrate has several applications in scientific research:
Optical Materials: Used in the production of optical glasses and ceramics due to its unique optical properties.
Catalysts: Employed as a catalyst in various chemical reactions.
Biosensors: Utilized in the synthesis of thulium oxide nanorods for modified electrodes in enzyme-based biosensor analysis.
Lanthanide-Organic Frameworks: Used in the synthesis of hydrophilic, microporous lanthanide-organic frameworks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Terbium(III) nitrate
- Lutetium(III) nitrate
- Cerium(III) nitrate
Comparison
Thulium(III) nitrate hexahydrate is unique among its lanthanide counterparts due to its specific electronic configuration and resulting optical properties. While terbium(III) nitrate and lutetium(III) nitrate also have applications in optical materials and catalysis, thulium(III) nitrate hexahydrate is particularly noted for its use in biosensors and lanthanide-organic frameworks .
Propriétés
Numéro CAS |
36548-87-5 |
|---|---|
Formule moléculaire |
H10N3O14Tm |
Poids moléculaire |
445.03 g/mol |
Nom IUPAC |
thulium(3+);trinitrate;pentahydrate |
InChI |
InChI=1S/3NO3.5H2O.Tm/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
Clé InChI |
PEYIBPJKEYRLDB-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tm+3] |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)
![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)



